molecular formula C12H16 B13944679 1-Ethenyl-2-methyl-4-(propan-2-yl)benzene CAS No. 46064-89-5

1-Ethenyl-2-methyl-4-(propan-2-yl)benzene

Cat. No.: B13944679
CAS No.: 46064-89-5
M. Wt: 160.25 g/mol
InChI Key: SZZFQWUSOBUCNC-UHFFFAOYSA-N
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Description

1-Ethenyl-2-methyl-4-(propan-2-yl)benzene is an organic compound with the molecular formula C12H16. It is a derivative of benzene, characterized by the presence of an ethenyl group, a methyl group, and a propan-2-yl group attached to the benzene ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethenyl-2-methyl-4-(propan-2-yl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the alkylation of benzene derivatives. For instance, the Friedel-Crafts alkylation reaction can be employed, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve moderate temperatures and anhydrous conditions to prevent hydrolysis of the catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions ensures efficient production on a large scale .

Chemical Reactions Analysis

Types of Reactions

1-Ethenyl-2-methyl-4-(propan-2-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Ethenyl-2-methyl-4-(propan-2-yl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethenyl-2-methyl-4-(propan-2-yl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The compound’s aromatic ring can undergo substitution reactions where an electrophile replaces a hydrogen atom on the benzene ring. This process involves the formation of a positively charged benzenonium intermediate, followed by the removal of a proton to restore aromaticity .

Comparison with Similar Compounds

1-Ethenyl-2-methyl-4-(propan-2-yl)benzene can be compared with other similar compounds such as:

  • **1-Methyl-4-

Properties

CAS No.

46064-89-5

Molecular Formula

C12H16

Molecular Weight

160.25 g/mol

IUPAC Name

1-ethenyl-2-methyl-4-propan-2-ylbenzene

InChI

InChI=1S/C12H16/c1-5-11-6-7-12(9(2)3)8-10(11)4/h5-9H,1H2,2-4H3

InChI Key

SZZFQWUSOBUCNC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(C)C)C=C

Origin of Product

United States

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